molecular formula C21H15FN2O2 B278606 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B278606
M. Wt: 346.4 g/mol
InChI Key: UPAIPZBECNBTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as FNBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FNBPB is a benzamide derivative that has a fluorine atom attached to one of its benzene rings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a useful tool for studying its biological effects. However, one limitation of using 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of new drugs based on the structure of 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of interest is the study of the compound's effects on different cancer cell lines and its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and its effects on the immune system and inflammation.

Synthesis Methods

The synthesis of 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction yields 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in drug development. It has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

Product Name

3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25)

InChI Key

UPAIPZBECNBTMH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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